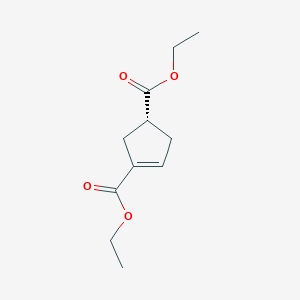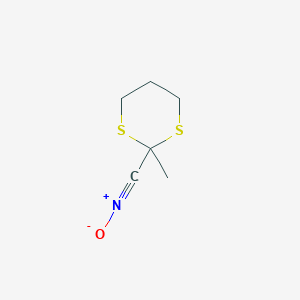![molecular formula C8H7BrN2S B14265049 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole CAS No. 134135-36-7](/img/structure/B14265049.png)
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole is a chemical compound that features a brominated thiophene ring attached to an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole typically involves the bromination of thiophene followed by the formation of the imidazole ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by imidazole ring formation. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(5-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Similar structure but with a pyrazole ring instead of an imidazole ring.
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a methylamine group instead of an imidazole ring.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a carboxaldehyde group instead of an imidazole ring.
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole is unique due to its combination of a brominated thiophene ring and an imidazole moiety. This combination provides distinct chemical and biological properties that can be leveraged in various applications.
Eigenschaften
| 134135-36-7 | |
Molekularformel |
C8H7BrN2S |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
1-[(5-bromothiophen-2-yl)methyl]imidazole |
InChI |
InChI=1S/C8H7BrN2S/c9-8-2-1-7(12-8)5-11-4-3-10-6-11/h1-4,6H,5H2 |
InChI-Schlüssel |
XBNBQTNJANLCSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CC2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/no-structure.png)

![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)


![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)

